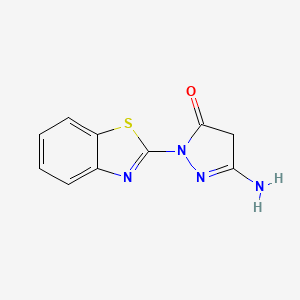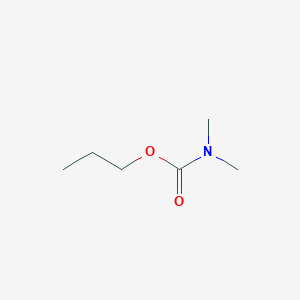
9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis) is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyl, amino, hydroxy, and pyran rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis) typically involves multi-step organic reactions. These steps may include:
Formation of the Tetracene Core: The tetracene core can be synthesized through a series of cyclization reactions.
Functional Group Addition: Introduction of acetyl, amino, and hydroxy groups through selective reactions.
Pyran Ring Formation: Formation of pyran rings via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxy groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
This compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Medicine
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,12-Naphthacenedione,9-acetyl-7,9-bis[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-,dihydrochloride, (7S-cis)- (9CI) .
Uniqueness
The uniqueness of 9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis) lies in its specific arrangement of functional groups and its potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C32H40Cl2N2O11 |
|---|---|
Molecular Weight |
699.6 g/mol |
IUPAC Name |
(7R,9R)-9-acetyl-7,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride |
InChI |
InChI=1S/C32H38N2O11.2ClH/c1-12-26(36)18(33)8-21(42-12)44-20-11-32(14(3)35,45-22-9-19(34)27(37)13(2)43-22)10-17-23(20)31(41)25-24(30(17)40)28(38)15-6-4-5-7-16(15)29(25)39;;/h4-7,12-13,18-22,26-27,36-37,40-41H,8-11,33-34H2,1-3H3;2*1H/t12?,13?,18?,19?,20-,21?,22?,26?,27?,32-;;/m1../s1 |
InChI Key |
VFFAWQOYRHDZKT-JZUDIWCISA-N |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)OC6CC(C(C(O6)C)O)N)N)O.Cl.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)OC6CC(C(C(O6)C)O)N)N)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)
![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)
![6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12914224.png)
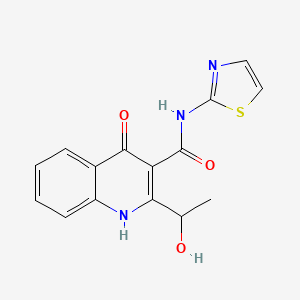
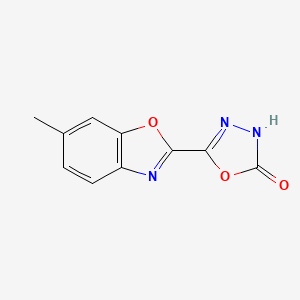
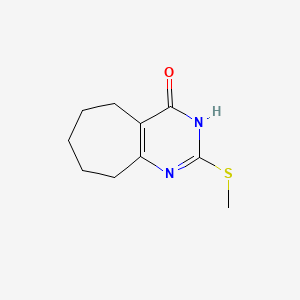
![1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;oxalic acid](/img/structure/B12914249.png)




